molecular formula C13H15NO3S B069218 UNII-103QB0867Q CAS No. 177785-47-6

UNII-103QB0867Q

Cat. No.: B069218
CAS No.: 177785-47-6
M. Wt: 265.33 g/mol
InChI Key: FUSYFEXGXRDJNB-KWQFWETISA-N
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Description

(2S,3S)-3-methyl-2-(3-oxo-1,2-benzothiazol-2-yl)pentanoic acid is a complex organic compound that features a benzothiazole moiety Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-methyl-2-(3-oxo-1,2-benzothiazol-2-yl)pentanoic acid typically involves the condensation of a benzothiazole derivative with a suitable aliphatic precursor. Common synthetic routes include:

    Condensation Reactions: Utilizing benzothiazole-2-carboxylic acid with aliphatic amines under acidic conditions.

    Cyclization Reactions: Involving the cyclization of appropriate precursors in the presence of catalysts like phosphorus pentasulfide.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety.

    Reduction: Reduction reactions can target the carbonyl group in the benzothiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2S,3S)-3-methyl-2-(3-oxo-1,2-benzothiazol-2-yl)pentanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Benzothiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.

Medicine

Medically, this compound and its derivatives are investigated for their potential therapeutic effects. Benzothiazole-based drugs are being explored for treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable and reactive benzothiazole core.

Mechanism of Action

The mechanism of action of (2S,3S)-3-methyl-2-(3-oxo-1,2-benzothiazol-2-yl)pentanoic acid involves its interaction with specific molecular targets. The benzothiazole moiety can intercalate with DNA, disrupting cellular processes. Additionally, it can inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound, known for its broad range of biological activities.

    2-aminobenzothiazole: Another derivative with significant antimicrobial properties.

    Benzothiazole-2-carboxylic acid: Used in the synthesis of various bioactive molecules.

Uniqueness

What sets (2S,3S)-3-methyl-2-(3-oxo-1,2-benzothiazol-2-yl)pentanoic acid apart is its specific stereochemistry and the presence of both a benzothiazole and a pentanoic acid moiety

Properties

CAS No.

177785-47-6

Molecular Formula

C13H15NO3S

Molecular Weight

265.33 g/mol

IUPAC Name

(2S,3S)-3-methyl-2-(3-oxo-1,2-benzothiazol-2-yl)pentanoic acid

InChI

InChI=1S/C13H15NO3S/c1-3-8(2)11(13(16)17)14-12(15)9-6-4-5-7-10(9)18-14/h4-8,11H,3H2,1-2H3,(H,16,17)/t8-,11-/m0/s1

InChI Key

FUSYFEXGXRDJNB-KWQFWETISA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2S1

SMILES

CCC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2S1

Canonical SMILES

CCC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2S1

177785-47-6

Synonyms

3-methyl-2-(3-oxo-3H-benz(d)isothiazol-2-yl)pentanoic acid
CMBB-BIT
N-(1-carboxy-2-methylbutyl)benzisothiazolone
PD 161374
PD-161374

Origin of Product

United States

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